2-{[(4-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-{[(4-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound with a molecular formula of C20H21N2O3F This compound is characterized by the presence of a fluorophenyl group, an acetylamino group, and a tetrahydrofuran-2-ylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of 4-fluorophenylacetyl chloride: This is achieved by reacting 4-fluorophenylacetic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The resulting 4-fluorophenylacetyl chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine (TEA) to form the intermediate product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(4-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chlorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 2-{[(4-fluorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide
- N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide
Uniqueness
2-{[(4-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C20H21FN2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenyl)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H21FN2O3/c21-15-9-7-14(8-10-15)12-19(24)23-18-6-2-1-5-17(18)20(25)22-13-16-4-3-11-26-16/h1-2,5-10,16H,3-4,11-13H2,(H,22,25)(H,23,24) |
InChI Key |
UWNBASDQVNQDPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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